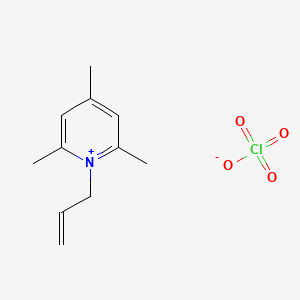
4-(2-((2-モルホリノキノリン-8-イル)オキシ)アセトアミド)安息香酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-((2-morpholinoquinolin-8-yl)oxy)acetamido)benzoate: is a versatile chemical compound with significant applications in scientific research. This compound is known for its unique structure, which combines a quinoline moiety with a morpholine ring, linked through an acetamido group to a benzoate ester. Its properties make it suitable for various applications, including drug discovery, molecular imaging, and drug delivery systems.
科学的研究の応用
Ethyl 4-(2-((2-morpholinoquinolin-8-yl)oxy)acetamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential as an anticancer agent and in the development of new antibiotics.
Industry: Utilized in the formulation of advanced materials and as a precursor in the synthesis of dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((2-morpholinoquinolin-8-yl)oxy)acetamido)benzoate typically involves multiple steps:
Formation of the Quinoline Derivative: The initial step involves the synthesis of the quinoline derivative. This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Morpholine Substitution: The quinoline derivative is then reacted with morpholine to introduce the morpholino group. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Acetamido Linkage Formation: The next step involves the formation of the acetamido linkage. This is typically done by reacting the morpholinoquinoline with chloroacetic acid or its derivatives in the presence of a base.
Benzoate Ester Formation: Finally, the compound is esterified with ethyl 4-aminobenzoate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents.
化学反応の分析
Types of Reactions
Ethyl 4-(2-((2-morpholinoquinolin-8-yl)oxy)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the quinoline ring can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholino and acetamido groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline and benzoate derivatives.
作用機序
The mechanism by which Ethyl 4-(2-((2-morpholinoquinolin-8-yl)oxy)acetamido)benzoate exerts its effects involves interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The morpholino group enhances solubility and bioavailability, while the acetamido linkage facilitates binding to enzymes and receptors, modulating their activity.
類似化合物との比較
Ethyl 4-(2-((2-morpholinoquinolin-8-yl)oxy)acetamido)benzoate can be compared with other similar compounds such as:
Ethyl 4-(2-((2-piperidinoquinolin-8-yl)oxy)acetamido)benzoate: Similar structure but with a piperidine ring instead of morpholine, which may affect its binding affinity and solubility.
Ethyl 4-(2-((2-pyrrolidinoquinolin-8-yl)oxy)acetamido)benzoate: Contains a pyrrolidine ring, potentially altering its pharmacokinetic properties.
Ethyl 4-(2-((2-quinolin-8-yl)oxy)acetamido)benzoate: Lacks the morpholino group, which may reduce its solubility and bioavailability.
The unique combination of the morpholino and quinoline moieties in Ethyl 4-(2-((2-morpholinoquinolin-8-yl)oxy)acetamido)benzoate provides it with distinct properties that enhance its utility in various scientific applications.
特性
IUPAC Name |
ethyl 4-[[2-(2-morpholin-4-ylquinolin-8-yl)oxyacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-2-31-24(29)18-6-9-19(10-7-18)25-22(28)16-32-20-5-3-4-17-8-11-21(26-23(17)20)27-12-14-30-15-13-27/h3-11H,2,12-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAQVZYEAWHKDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(1-cyclopropylethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2566349.png)





![1-(1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2566360.png)





![methyl 5-(((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2566368.png)
![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2566369.png)
